molecular formula C18H17NO2S2 B2449221 2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide CAS No. 2379997-89-2

2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide

Cat. No.: B2449221
CAS No.: 2379997-89-2
M. Wt: 343.46
InChI Key: CNXZWQSMXLQSFH-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide is a complex organic compound that features a phenylmethoxy group and a thiophene-based structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide is unique due to its specific combination of phenylmethoxy and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(11-21-10-14-4-2-1-3-5-14)19-9-17-8-16(13-23-17)15-6-7-22-12-15/h1-8,12-13H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXZWQSMXLQSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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